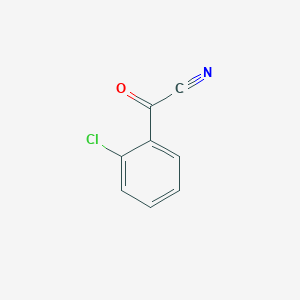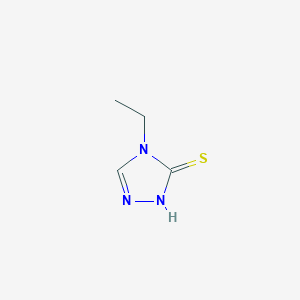
1-(3-Chloropropanoyl)pyrrolidin
Übersicht
Beschreibung
1-(3-Chloropropanoyl)pyrrolidine is a chemical compound with the CAS Number: 63177-38-8 . It has a molecular weight of 161.63 and its IUPAC name is 1-(3-chloropropanoyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . A common method for the preparation of five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile .Molecular Structure Analysis
The molecular structure of 1-(3-Chloropropanoyl)pyrrolidine is represented by the linear formula C7H12ClNO . The InChI code for this compound is 1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Enantioselektive Synthese
1-(3-Chloropropanoyl)pyrrolidin wird in der medizinischen Chemie für die enantioselektive Synthese von bioaktiven Molekülen verwendet. Die Stereogenität des Pyrrolidinrings ist entscheidend für die Herstellung von Verbindungen mit spezifischen biologischen Profilen, da verschiedene Stereoisomere unterschiedlich an enantioselektive Proteine binden können .
Pharmakologie: Wirkstoffdesign und -entdeckung
In der Pharmakologie dient diese Verbindung als vielseitiges Gerüst für neuartige biologisch aktive Verbindungen. Ihr gesättigter Pyrrolidinring ermöglicht eine effiziente Erforschung des Pharmakophorraums und trägt zur Stereochemie von Wirkstoffmolekülen bei, was ihre biologische Aktivität beeinflusst .
Organische Synthese: Zwischenprodukt für cyclische Amine
This compound dient als Zwischenprodukt bei der Synthese von cyclischen Aminen. Es ist an verschiedenen Synthese-Strategien beteiligt, einschließlich des Ringaufbaus aus cyclischen oder acyclischen Vorläufern und der Funktionalisierung vorgebildeter Pyrrolidinringe .
Biochemie: Strukturstudien
In der Biochemie wird die Verbindung aufgrund ihrer Fähigkeit, Chiralität und Komplexität in biochemische Moleküle einzubringen, für Strukturstudien verwendet. Seine Einarbeitung kann die physikalisch-chemischen Eigenschaften von Molekülen signifikant verändern und so die Untersuchung biochemischer Stoffwechselwege unterstützen .
Wirkstoffentdeckung: SAR- und ADMET-Analyse
Struktur-Aktivitäts-Beziehung (SAR) und Absorption, Verteilung, Metabolismus, Exkretion und Toxizität (ADMET) -Analysen in der Wirkstoffentdeckung verwenden this compound. Es hilft, die Beziehung zwischen chemischer Struktur und pharmakologischer Aktivität zu verstehen .
Industrielle Anwendungen: Chemische Synthese
Industriell wird es in chemischen Syntheseprozessen eingesetzt, insbesondere bei der Herstellung von Materialien, die spezifische stereochemische Konfigurationen erfordern. Seine Rolle bei der Herstellung enantiomerenreiner Substanzen ist für verschiedene industrielle Anwendungen von entscheidender Bedeutung .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological pathways .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting a range of potential effects .
Eigenschaften
IUPAC Name |
3-chloro-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKNRRNPIUFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390885 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63177-38-8 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

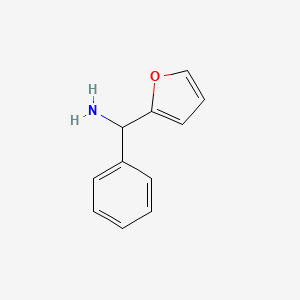
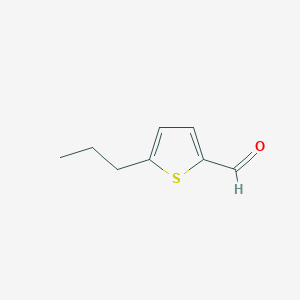
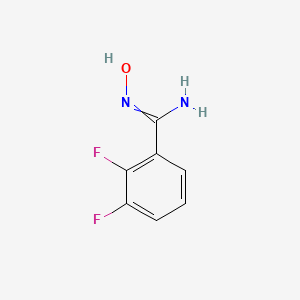
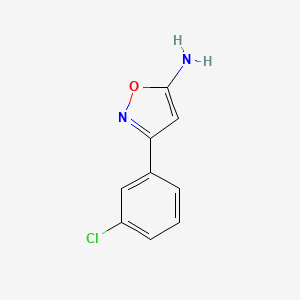


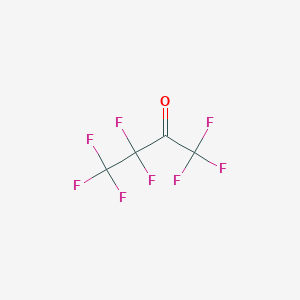
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)
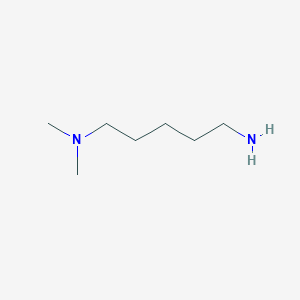
![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)

